6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane
Brand Name: Vulcanchem
CAS No.: 383145-43-5
VCID: VC6172453
InChI: InChI=1S/C18H17NO2S/c1-12-3-6-14(7-4-12)18(20)21-19-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b19-16+
SMILES: CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C
Molecular Formula: C18H17NO2S
Molecular Weight: 311.4

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane

CAS No.: 383145-43-5

Cat. No.: VC6172453

Molecular Formula: C18H17NO2S

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane - 383145-43-5

Specification

CAS No. 383145-43-5
Molecular Formula C18H17NO2S
Molecular Weight 311.4
IUPAC Name [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzoate
Standard InChI InChI=1S/C18H17NO2S/c1-12-3-6-14(7-4-12)18(20)21-19-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b19-16+
Standard InChI Key GUMJUHLIYYTNJZ-KNTRCKAVSA-N
SMILES CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C

Introduction

Chemical Structure and Molecular Characteristics

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzoate. Its structure comprises a thiochromane core—a sulfur-containing bicyclic system—substituted with a methyl group at position 6 and an imino group at position 4. The imino nitrogen is further functionalized with a 4-methylbenzoyloxy moiety through an ester linkage. The E-configuration of the imino group is confirmed by its standardized InChI string.

Key structural features include:

  • Thiochromane ring: A benzannulated thiopyran ring system contributing to planarity and aromatic interactions.

  • 4-Methylbenzoyloxy group: Enhances lipophilicity and influences electronic properties via resonance effects.

  • Imino linkage: Introduces potential sites for hydrogen bonding and coordination chemistry.

The molecular structure is represented by the SMILES notation CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C, which encodes the spatial arrangement of atoms and functional groups.

Physicochemical Properties

Reported physicochemical data for this compound remain sparse. The molecular weight of 311.4 g/mol suggests moderate volatility, while the presence of polar functional groups (ester, imino) implies limited solubility in nonpolar solvents. Experimental solubility values are unavailable, but analogous thiochromane derivatives typically exhibit solubility in dimethyl sulfoxide (DMSO) or dichloromethane . The compound’s melting and boiling points are uncharacterized, though its solid-state stability is inferred from storage recommendations for similar compounds .

Synthesis and Production Pathways

Challenges in Synthesis

Key hurdles in producing this compound include:

  • Regioselectivity: Ensuring functionalization occurs exclusively at the 4-position of the thiochromane ring.

  • Stability of the imino group: Sensitivity to moisture and heat may necessitate anhydrous, low-temperature conditions.

  • Purification difficulties: Similar polarities of intermediates may complicate chromatographic separation .

Applications in Research and Development

Pharmaceutical Intermediate

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is primarily investigated as a building block for pharmacologically active molecules. The thiochromane scaffold is prevalent in compounds with reported antimicrobial, anticancer, and anti-inflammatory properties . For instance, structurally similar thiochromane derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug design . The 4-methylbenzoyloxy group may enhance membrane permeability, making the compound a candidate for prodrug development.

Role in Organic Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate:

  • Ligand design: The imino and ester functionalities enable coordination to transition metals, potentially forming catalysts for asymmetric synthesis.

  • Heterocyclic chemistry: The thiochromane core can undergo ring-expansion or -contraction reactions to generate sulfur-containing heterocycles .

Recent studies on analogous compounds highlight its utility in constructing complex molecular architectures, such as fused polycyclic systems for material science applications .

Recent Advances and Research Trends

Structural Analysis and Crystallography

X-ray crystallography studies of related compounds, such as 5-(3-methylbenzoyl)-4-methyl-1,3-dihydro-2H-pyrrolo[2,1-b]thiazole, reveal planar configurations stabilized by intramolecular hydrogen bonds . These findings suggest that the title compound’s benzoyloxyimino group may participate in similar non-covalent interactions, influencing its solid-state packing and solubility.

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